Dimethyl 1,4-naphthalenedicarboxylate

Vue d'ensemble

Description

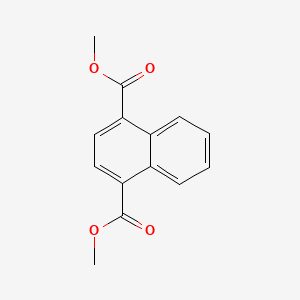

Dimethyl 1,4-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O4. It is a dimethyl ester of 1,4-naphthalenedicarboxylic acid and is commonly used in the synthesis of various organic materials. This compound is known for its applications in the production of polymers, dyes, and other chemical intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 1,4-naphthalenedicarboxylate can be synthesized through the esterification of 1,4-naphthalenedicarboxylic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through crystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Photoreactions: The compound can participate in photochemical reactions, such as reductive photoallylation.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Photoreactions: Allyltrimethylsilane is used in photoreactions involving single electron transfer mechanisms.

Major Products Formed

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted naphthalene derivatives.

Photoreactions: Reductive allylation products and cyclobutanes.

Applications De Recherche Scientifique

Dimethyl 1,4-naphthalenedicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of dimethyl 1,4-naphthalenedicarboxylate in photoreactions involves a single electron transfer from the reagent to the singlet excited state of the compound. This leads to the formation of radical intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved in these reactions are primarily based on the electronic structure of the compound and the nature of the reagents used .

Comparaison Avec Des Composés Similaires

Dimethyl 1,4-naphthalenedicarboxylate can be compared with other similar compounds, such as:

- Dimethyl 2,6-naphthalenedicarboxylate

- Dimethyl 1,2-naphthalenedicarboxylate

- Dimethyl 1,3-naphthalenedicarboxylate

These compounds share similar structural features but differ in the position of the ester groups on the naphthalene ring. This compound is unique due to its specific electronic and steric properties, which influence its reactivity and applications .

Activité Biologique

Dimethyl 1,4-naphthalenedicarboxylate (DMDNC) is a compound of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity. This article explores the biological activity of DMDNC, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

DMDNC has the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol. The compound features two carboxylate groups attached to a naphthalene ring at the 1 and 4 positions, which contributes to its chemical reactivity and potential applications in material sciences and organic synthesis.

DMDNC exhibits interesting photochemical properties, making it a subject of research in photochemistry. The mechanism of action involves a single electron transfer from the reagent to the singlet excited state of DMDNC, leading to the formation of radical intermediates that undergo further reactions. These reactions are primarily influenced by the electronic structure of DMDNC and the nature of the reagents used.

Enzyme Studies

DMDNC is utilized in biochemical assays as a substrate in enzyme-catalyzed reactions. Research indicates that it can serve as a building block for synthesizing various organic compounds, including polymers. Its role in enzyme studies is crucial for understanding enzyme kinetics and mechanisms .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMDNC. In one study involving Sprague-Dawley rats, no significant treatment-related effects were observed after repeated oral doses . However, inhalation studies indicated potential lung pathology at very high doses, suggesting that while DMDNC may have low acute toxicity, caution is warranted regarding exposure levels .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DMDNC:

- Photochemical Reactions : Research has shown that DMDNC can undergo unique photoaddition reactions with alkenes upon irradiation. This process retains the stereochemistry of the alkene, indicating a concerted mechanism that occurs from the excited singlet state.

- Enzyme-Catalyzed Reactions : In studies investigating enzyme interactions, DMDNC has been employed as a substrate to understand enzyme mechanisms better. Its ability to form complexes with metal ions also suggests potential therapeutic applications in drug design .

- Comparative Toxicology : Comparative studies with structurally similar compounds indicate that DMDNC exhibits distinct biological profiles. For example, while dimethyl 2,6-naphthalenedicarboxylate shares some properties with DMDNC, differences in reactivity and toxicity profiles highlight DMDNC's unique characteristics .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 2,6-naphthalenedicarboxylate | Carboxyl groups at positions 2 and 6 | Different reactivity due to position |

| Diethyl 1,4-naphthalenedicarboxylate | Ethyl groups instead of methyl | Varying solubility and boiling points |

| Naphthalene-1,4-dicarboxylic acid | Lacks methyl ester functionality | More polar; higher solubility in water |

| Dimethyl terephthalate | Aromatic dicarboxylic ester | Similar applications but different reactivity |

Propriétés

IUPAC Name |

dimethyl naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSXMIBZIHMVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453936 | |

| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7487-15-2 | |

| Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the photochemical reactivity of dimethyl 1,4-naphthalenedicarboxylate?

A1: this compound exhibits a unique photoaddition reaction with alkenes. Upon irradiation, it forms novel 1,8-adducts with various alkenes, including trans- and cis-2-butene. [, ] This reaction proceeds with retention of the alkene's stereochemistry, suggesting a concerted mechanism. [, ] Importantly, no ground-state complex between this compound and the alkenes is observed, indicating the reaction occurs from the excited singlet state of the molecule. [, ]

Q2: Can this compound undergo reactions other than photoaddition with alkenes?

A2: Yes, research shows that this compound can also undergo reductive photoallylation reactions. When exposed to UV light in the presence of allyltrimethylsilane, it forms reductive allylation products. [] The proposed mechanism involves a single electron transfer from allyltrimethylsilane to the excited state of this compound. [] This generates a radical anion of this compound, which then reacts with an allyl radical (formed from the allyltrimethylsilane) to yield the final product after protonation. []

Q3: Has this compound been used to synthesize organometallic compounds?

A3: Yes, this compound plays a key role in synthesizing (4-methoxycarbonyl-1-naphthoyl)cyclopentadienyl M–Sn(IV) heterobimetallic complexes. [] Reacting it with cyclopentadienyl sodium produces functionalized cyclopentadienyl anions. [] These anions further react with metal carbonyls (like Mo(CO)6 or W(CO)6) followed by treatment with organotin halides to yield the desired heterobimetallic complexes. [] The crystal structure of one such complex, CH3O2CC10H6C(O)CpMo(CO)3SnCl3, reveals a piano stool structure around the molybdenum center. []

Q4: Are there any studies on the diastereoselective functionalization of this compound?

A4: Yes, research demonstrates the reductive dialkylation of diethyl 1,4-naphthalenedicarboxylate with moderate diastereoselectivity. [] This reaction, carried out in liquid ammonia at low temperatures, favors the formation of trans-1,4-dimethyl-1,4-naphthalenedicarboxylate over the cis isomer. [] Interestingly, performing the reaction in THF at room temperature maintains the high yield but reduces the diastereoselectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.